3-Ethenyl-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This compound belongs to the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects. The unique structure of 3-ethenyl-1H-pyrrolo[2,3-B]pyridine allows it to interact with various biological targets, making it a subject of interest in drug design and development.
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine can be synthesized from various starting materials, often involving reactions that introduce the pyrrole and pyridine moieties. It is classified as a heterocyclic compound, specifically a pyrrolopyridine derivative. The classification is significant as it indicates the compound's structural features and potential reactivity patterns.
The synthesis of 3-ethenyl-1H-pyrrolo[2,3-B]pyridine typically involves several key steps:
For instance, one reported method involves heating 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with acetic acid and hydrochloric acid, leading to the formation of various derivatives of 1H-pyrrolo[2,3-B]pyridine through a series of reaction steps that include refluxing and purification via silica gel chromatography .
The molecular structure of 3-ethenyl-1H-pyrrolo[2,3-B]pyridine features a fused ring system comprising a pyrrole and a pyridine ring. The ethenyl group is attached at one position, contributing to its reactivity and interaction with biological targets.
Key structural data include:
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions:
For example, the introduction of substituents at the 5-position of the pyrrolopyridine core has been shown to significantly affect biological activity against specific kinases, such as fibroblast growth factor receptors (FGFRs) .
The mechanism of action for compounds like 3-ethenyl-1H-pyrrolo[2,3-B]pyridine often involves:
3-Ethenyl-1H-pyrrolo[2,3-B]pyridine has several notable applications:
3-Ethenyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine family of bicyclic heterocycles, characterized by fusion between pyrrole and pyridine rings. The molecular formula is C₁₀H₈N₂O₂, with a molecular weight of 188.18 g/mol [1]. Systematic IUPAC nomenclature designates the parent structure as 1H-pyrrolo[2,3-b]pyridine (commonly called 7-azaindole), where the fusion occurs between pyrrole's C2-C3 bond and pyridine's C3-C4 bond [7]. The ethenyl substituent (-CH=CH₂) occupies position 3 on the pyrrole ring, introducing a reactive terminal alkene functionality. This substitution pattern creates an extended π-conjugated system across the bicyclic core and the vinyl group, significantly influencing electronic distribution. The molecule exhibits near-planarity with minor deviations at the ethenyl group, allowing optimal orbital overlap for conjugation. Spectroscopic characterization reveals distinctive features: ¹H-NMR shows characteristic vinyl proton signals between δ 5.2-6.0 ppm (methylene) and δ 6.5-7.0 ppm (methine), while the aromatic region displays complex coupling patterns from the fused ring protons [1] [3].
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₈N₂O₂ | PubChem [1] |
Molecular Weight | 188.18 g/mol | Calculated |
Core Structure | 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) | Webbook [7] |
Substituent Position | C3 of pyrrole ring | PubChem [1] [3] |
Conjugation System | Extended π-system across bicyclic core + vinyl | SAR analysis |
Characteristic ¹H-NMR | Vinyl protons: δ 5.2-6.0 (CH₂), δ 6.5-7.0 (CH); Aromatic: δ 7.5-9.0 | Analog data [6] |
The exploration of pyrrolo[2,3-b]pyridine chemistry began in earnest in the mid-20th century, initially driven by interest in naturally occurring analogs and bioisosteres of purines. Early synthetic routes were cumbersome, limiting structural diversification. A significant breakthrough emerged in 2006 with the development of robust synthetic methodologies starting from readily available precursors like nicotinic acid or 2,6-dichloropyridine, enabling efficient production of 1,3- and 1,3,6-substituted derivatives [2]. This advancement catalyzed intensive research into functionalized pyrrolopyridines. By 2007, palladium-catalyzed cross-coupling strategies using 2- or 3-aminopyridines and aromatic alkynes provided regioselective access to diverse pyrrolo[2,3-b]pyridines and their isomeric counterparts [2]. These methodologies paved the way for incorporating specific substituents, such as the ethenyl group at position 3. The discovery of biological activities in simple pyrrolopyridines accelerated medicinal chemistry interest. Notable milestones include the identification of pyrrolo[2,3-b]pyridine derivatives as cannabinoid antagonists (2006), FGFR kinase inhibitors (2008), and critically, as core components in c-Met tyrosine kinase inhibitors (2013 onward) [2] . The structural evolution clearly shows a trajectory from simple fused systems to strategically functionalized derivatives like 3-ethenyl variants, designed to optimize electronic properties and binding interactions for target engagement.
Year | Development | Significance | Reference |
---|---|---|---|
2006 | Synthesis from nicotinic acid/2,6-dichloropyridine | Enabled 1,3- and 1,3,6-substituted derivatives | [2] |
2007 | Pd-catalyzed cross-coupling with alkynes | Achieved regioselective synthesis | [2] |
2006 | Identification as cannabinoid antagonists | First major therapeutic application reported | [2] |
2008 | Use in FGFR kinase inhibitors | Validated scaffold for kinase targeting | |
2013 | Incorporation into c-Met inhibitors | High-impact application in oncology drug discovery |
The ethenyl (-CH=CH₂) group at position 3 of the pyrrolo[2,3-b]pyridine scaffold confers unique chemical and pharmacological properties, distinguishing it from alkyl or aryl-substituted analogs. Chemically, the terminal vinyl group serves as a versatile synthetic handle for further elaboration via reactions including electrophilic addition, hydrofunctionalization, cycloadditions, and notably, polymerization or cross-coupling (e.g., Heck reaction) [3] [6]. This reactivity facilitates the construction of complex molecular architectures or polymeric materials incorporating the biologically relevant pyrrolopyridine pharmacophore. Electronically, the ethenyl group acts as a moderate π-electron donor when conjugated with the electron-deficient pyridine ring, fine-tuning the HOMO-LUMO gap and influencing redox behavior and spectroscopic characteristics . This electronic modulation enhances intermolecular interactions like π-stacking, crucial for binding to biological targets such as kinase ATP pockets.
In drug discovery, the 3-ethenyl substitution occupies a strategic niche. Unlike saturated alkyl chains, the planar vinyl group contributes to binding affinity via potential van der Waals contacts and conformational restraint. Its moderate size balances steric accessibility and lipophilicity, optimizing LogP for membrane permeability while adhering to lead-likeness criteria. The ethenyl group's role was highlighted in c-Met kinase inhibitor development, where analogs featuring this substituent demonstrated improved potency compared to unsubstituted counterparts, attributed to enhanced hydrophobic contacts with the Y1230 residue in the activation loop and optimal positioning within the hydrophobic back pocket . Furthermore, the vinyl group offers a strategic site for pro-drug development (e.g., epoxidation) or targeted covalent inhibition through controlled Michael addition to cysteine residues, providing avenues for enhanced selectivity and sustained target engagement.
Substituent | Synthetic Versatility | Electronic Effect | Role in Target Binding (e.g., Kinases) | Key Advantage |
---|---|---|---|---|
H (Unsubstituted) | Low | Baseline | Core scaffold H-bonding | Simplicity |
Methyl/Alkyl | Moderate (Oxidation) | Weak +I effect | Hydrophobic filling | Metabolic stability |
Ethenyl | High (Multiple rxts) | Moderate +M effect | Enhanced π-stacking & hydrophobic contacts | Conformation & reactivity |
Aryl/Heteroaryl | Moderate (Cross-coupling) | Strong +/-M effect | Extensive π-stacking | Potency & selectivity |
Halogen | High (Cross-coupling) | -I effect | H-bonding or polar interactions | Versatile synthetic intermediate |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2